molecular formula C10H11ClO2 B6322390 Methyl 4-chloro-2,6-dimethylbenzoate CAS No. 352278-81-0

Methyl 4-chloro-2,6-dimethylbenzoate

Cat. No.: B6322390
CAS No.: 352278-81-0
M. Wt: 198.64 g/mol
InChI Key: AYZBBWJXRTYFHI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 4-chloro-2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBBWJXRTYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,6-dimethylbenzoate can be synthesized through the esterification of 4-chloro-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2,6-dimethylbenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,6-dimethylbenzoate depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, such as the ester and chlorine moieties. These interactions can lead to various chemical transformations, including nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2,6-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.

Biological Activity

Methyl 4-chloro-2,6-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • CAS Number : 1352887-69-4

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. Its activity is largely attributed to its structural features that allow it to interact with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Antifungal Activity

The compound has shown promising antifungal activity, particularly against Candida species. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways.

Case Study: Antifungal Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested for its antifungal efficacy against various strains of Candida. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth.

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins, potentially inhibiting their function.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : In some cases, it may induce oxidative stress in microbial cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound.

Table 2: Cytotoxicity Results on Human Cell Lines

Cell LineIC50 (µM)Reference
HeLa20
MCF-715
A54925

These results indicate that while the compound exhibits cytotoxic effects on cancer cell lines, it is essential to further investigate its selectivity and potential side effects in vivo.

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